11-Hydroxyaporphine hydrobromide

Description

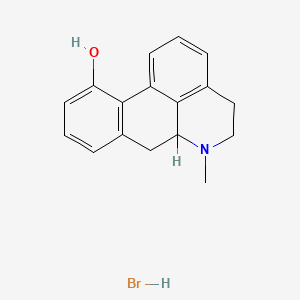

11-Hydroxyaporphine hydrobromide is an aporphine alkaloid derivative modified with a hydroxyl group at the 11th position and formulated as a hydrobromide salt. Aporphine alkaloids are structurally characterized by a tetracyclic benzylisoquinoline backbone and are known for diverse biological activities, including dopaminergic and acetylcholinesterase (AChE) modulation . Hydrobromide salts are commonly used to enhance solubility and stability in pharmaceutical formulations, as seen in compounds like galanthamine hydrobromide and dextromethorphan hydrobromide .

Properties

CAS No. |

53055-01-9 |

|---|---|

Molecular Formula |

C17H18BrNO |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrobromide |

InChI |

InChI=1S/C17H17NO.BrH/c1-18-9-8-11-4-2-6-13-16(11)14(18)10-12-5-3-7-15(19)17(12)13;/h2-7,14,19H,8-10H2,1H3;1H |

InChI Key |

NNCFJPQVFXUPEM-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br |

Synonyms |

11-hydroxyaporphine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 11-hydroxyaporphine hydrobromide with structurally or functionally related hydrobromide salts, based on available evidence:

* Structural inference: Aporphine derivatives typically follow the formula C₁₇H₁₇NO₂·HBr, with variations depending on substituents.

Key Structural and Functional Differences:

Backbone Diversity: 11-Hydroxyaporphine belongs to the aporphine class (tetracyclic benzylisoquinoline), whereas galanthamine is a benzazepine alkaloid, and dextromethorphan is a morphinan . Hydroxyamphetamine and citalopram are phenethylamine and phthalane derivatives, respectively, with distinct mechanisms .

Therapeutic Targets: Galanthamine and related aporphines (e.g., lycorine) primarily inhibit AChE, while dextromethorphan targets NMDA and sigma-1 receptors .

Salt Stability :

- Hydrobromide salts generally improve aqueous solubility. For example, galanthamine HBr is stable at acidic pH, while hydroxyamphetamine HBr maintains stability at pH 10 .

Research Findings and Limitations

- Galanthamine HBr : Clinical trials confirm efficacy in mild-to-moderate Alzheimer’s (IC₅₀ for AChE inhibition: ~0.5 µM) .

- Dextromethorphan HBr : Approved for cough suppression, with recent use in depression (Auvelity®) due to NMDA antagonism .

Gaps in Evidence:

- Specific pharmacokinetic or toxicity data for this compound are absent in the provided materials.

- Comparative AChE inhibition or receptor-binding assays between 11-hydroxyaporphine and galanthamine/dextromethorphan are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.